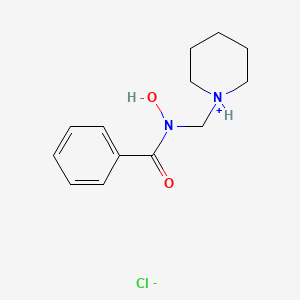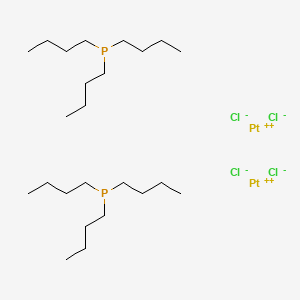
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum is a platinum-based organometallic compound It is known for its unique chemical structure, which includes two platinum atoms bridged by two chlorine atoms and coordinated with tributylphosphine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum typically involves the reaction of chloroplatinic acid (H2PtCl6) with tributylphosphine (PBu3) in an organic solvent. The reaction proceeds as follows:
- Dissolve chloroplatinic acid in an organic solvent.
- Add tributylphosphine to the solution.
- Stir the mixture under controlled temperature and pressure conditions to facilitate the formation of the desired platinum complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The chlorine atoms and tributylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, halides, and other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions can result in a variety of platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the synthesis of other platinum-based compounds and materials.
Wirkmechanismus
The mechanism of action of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum involves its interaction with molecular targets, such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction is believed to be responsible for its potential anticancer activity, as it can inhibit the replication of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-mu-Chlorodichlorobis(triphenylphosphine)diplatinum: Similar structure but with triphenylphosphine ligands.
Di-mu-Chlorodichlorobis(triethylphosphine)diplatinum: Similar structure but with triethylphosphine ligands.
Di-mu-Chlorodichlorobis(trimethylphosphine)diplatinum: Similar structure but with trimethylphosphine ligands.
Uniqueness
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum is unique due to its specific ligand environment provided by tributylphosphine. This ligand imparts distinct steric and electronic properties to the compound, influencing its reactivity and stability.
Eigenschaften
CAS-Nummer |
15670-38-9 |
|---|---|
Molekularformel |
C24H54Cl4P2Pt2 |
Molekulargewicht |
936.6 g/mol |
IUPAC-Name |
platinum(2+);tributylphosphane;tetrachloride |
InChI |
InChI=1S/2C12H27P.4ClH.2Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;;;;/h2*4-12H2,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
CIPOXPZRCIGEQO-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


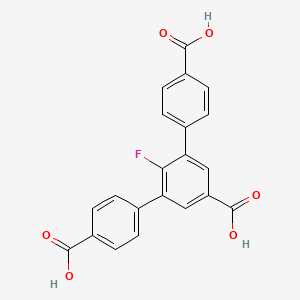
![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
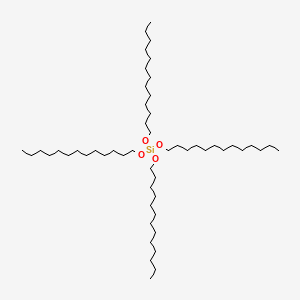
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)


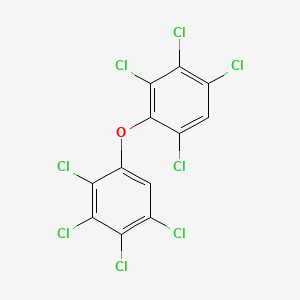
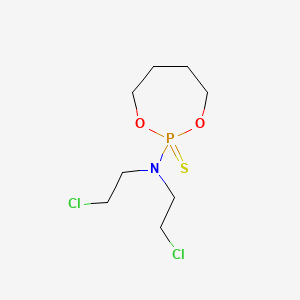
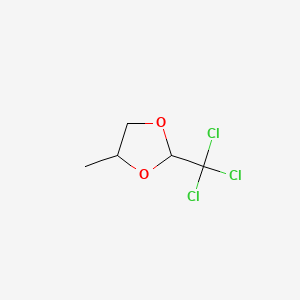

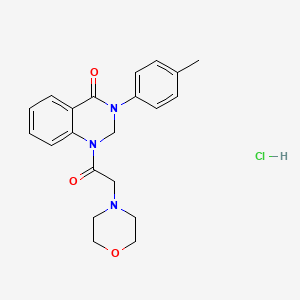
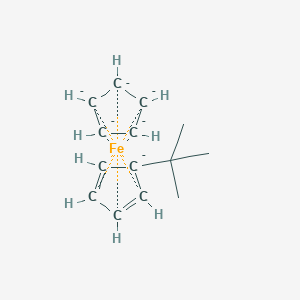
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
